2-amino-4-(4-ethylphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile
Description
2-amino-4-(4-ethylphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile is a heterocyclic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential pharmacological properties.
Properties
IUPAC Name |
2-amino-4-(4-ethylphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c1-2-12-7-9-13(10-8-12)17-16(11-23)22(24)27-21-18(17)19(25)14-5-3-4-6-15(14)20(21)26/h3-10,17H,2,24H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXKGCDMGJPEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)C4=CC=CC=C4C3=O)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-ethylphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the three-component reaction of 2,4-dihydroxybenzophenone, malononitrile, and an aromatic aldehyde in the presence of a catalyst such as triethylamine in ethanol . This method is favored for its simplicity, green reaction conditions, and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and green solvents can enhance the efficiency and sustainability of the process. Catalysts such as triethylamine or other organobases can be employed to facilitate the reaction under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-ethylphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
2-amino-4-(4-ethylphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antibacterial and antioxidant activities.
Medicine: It is studied for its potential anticancer properties and as a scaffold for drug development.
Industry: The compound is used in the development of optical immunoassays for the detection of toxins.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-ethylphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(4-formylphenyl)-4H-chromene-3-carbonitrile
- 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile
Uniqueness
2-amino-4-(4-ethylphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile stands out due to its unique structural features, such as the presence of the ethylphenyl group and the dioxo-benzo[g]chromene core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
